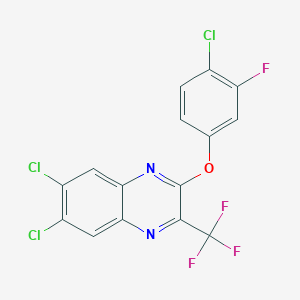
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper(I) salts with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands under controlled conditions. One common method involves dissolving copper(I) chloride in an appropriate solvent, such as acetonitrile, and then adding 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands. The reaction mixture is stirred at room temperature for several hours to ensure complete coordination of the ligands to the copper ion. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The copper(II) center can be reduced back to copper(I) using appropriate reducing agents.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes. Substitution reactions can produce a variety of copper complexes with different ligand environments .
Applications De Recherche Scientifique
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its cytotoxic properties and potential use in developing antitumor drugs.
Mécanisme D'action
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cytotoxic effects. In catalytic applications, the copper ion facilitates the activation of substrates and promotes the formation of desired products through coordination and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylthiolato(2,2-bipyridine)copper(I): Similar in structure but uses 2,2-bipyridine instead of 2-pyridin-2-ylpyridine.
Copper(II) complexes with 2-ethylpyridine: Differ in oxidation state and ligand environment.
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to its specific ligand combination, which imparts distinct chemical and physical properties. The presence of trifluoromethanethiolate enhances the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
1413732-47-4 |
|---|---|
Formule moléculaire |
C11H8CuF3N2S |
Poids moléculaire |
320.8 |
Nom IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
Clé InChI |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2765901.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2765904.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

